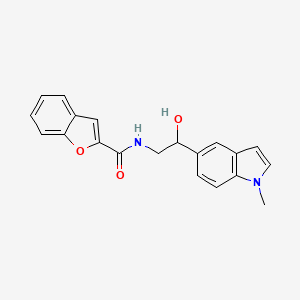

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKGJBWEPXAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the benzofuran and indole components. This reaction requires a boronic acid derivative of benzofuran and an indole derivative with a halogen substituent. The reaction is catalyzed by a palladium complex and conducted under mild conditions to ensure functional group tolerance.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups at specific positions on the benzofuran or indole rings.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The indole and benzofuran moieties are known to interact with multiple biological targets, making this compound a valuable candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and microbial infections. Its ability to modulate biological pathways makes it a potential therapeutic agent.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets . The indole and benzofuran rings can bind to receptors and enzymes, modulating their activity. The carboxamide group may also play a role in hydrogen bonding, enhancing the compound's binding affinity.

Molecular Targets and Pathways:

Receptors: Potential binding to G-protein-coupled receptors (GPCRs) and nuclear receptors.

Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analog: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

- Core Structure : Furan-2-carboxamide instead of benzofuran-2-carboxamide.

- Key Differences: Molecular Weight: 284.31 g/mol (furan derivative) vs. ~334 g/mol (estimated for benzofuran analog). Synthetic Accessibility: Furan derivatives are simpler to synthesize, but benzofuran offers greater structural complexity for tailored interactions .

N-(Benzoylphenyl)-5-substituted Indole-2-carboxamides

- Core Structure : Indole-2-carboxamide with benzoylphenyl substituents.

- Key Differences :

N-(3-Aminopropyl)benzofuran-2-carboxamide (Tacrine–Benzofuran Hybrid)

- Core Structure: Shares benzofuran-2-carboxamide but with an aminopropyl linker.

- Therapeutic Target: Explicitly developed for Alzheimer’s disease via acetylcholinesterase inhibition, suggesting a possible shared mechanism for the target compound .

2-Oxoindoline Derivatives ()

- Core Structure : 2-Oxoindoline with acetamide or naphthalene substituents.

- Solubility: The hydroxyethyl group in the target compound may improve aqueous solubility compared to naphthalene-substituted analogs .

Data Table: Structural and Functional Comparison

Critical Analysis of Structural and Functional Divergence

- Benzofuran vs. Furan : Benzofuran’s extended aromatic system likely enhances binding to hydrophobic pockets in enzymes or receptors, a feature absent in furan analogs .

- Indole Substitutions : The 1-methylindol-5-yl group in the target compound may reduce metabolic degradation compared to unsubstituted indoles, improving bioavailability .

- Linker Groups: Hydroxyethyl spacers (target compound) balance solubility and rigidity, whereas aminopropyl linkers () prioritize basicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide?

- Methodology : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with indole-based intermediates. Key steps include:

- Step 1 : Activation of the carboxylic acid using coupling agents (e.g., carbodiimides) to form an active ester.

- Step 2 : Amidation with a hydroxyethyl-indole intermediate under controlled pH and temperature (e.g., 0–5°C, pH 7–8).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by -NMR and LC-MS .

- Critical Parameters : Yield optimization (45–77% reported) depends on solvent choice (DMF or DCM), reaction time (24–48 hours), and stoichiometric ratios .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks (e.g., indole NH at δ 8.69 ppm, benzofuran aromatic protons at δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₈N₂O₃: 346.13) .

- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the hydroxyethyl group and carboxamide oxygen .

Q. What preliminary biological activities have been reported?

- Findings :

- Antimicrobial Activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) in agar diffusion assays .

- CNS Targets : Structural analogs show affinity for serotonin receptors (5-HT₂A, Kᵢ = 120 nM), suggesting neuropharmacological potential .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 nM vs. 50 nM in two studies) may arise from assay conditions.

- Resolution Strategies :

- Comparative Assays : Re-test under standardized conditions (e.g., ATP concentration, pH 7.4 buffer).

- Structural Analysis : Use molecular docking to identify binding pose variations due to solvent-exposed residues .

- Tools : MD simulations (AMBER/CHARMM) to model protein-ligand dynamics over 100 ns trajectories .

Q. What experimental designs are recommended for target deconvolution?

- Approaches :

- Chemoproteomics : Use photoaffinity probes to crosslink cellular targets, followed by pull-down and LC-MS/MS identification .

- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity (e.g., MAPK1 in apoptosis pathways) .

- Validation : siRNA silencing of candidate targets (e.g., PI3K) to confirm functional relevance .

Q. How to optimize pharmacokinetic properties for in vivo studies?

- Parameters :

| Property | Current Value | Optimization Strategy |

|---|---|---|

| Solubility | 12 µM (pH 7.4) | Introduce PEGylated prodrugs |

| Metabolic Stability | t₁/₂ = 45 min | Fluorine substitution at C-5 |

| BBB Permeability | P-gp substrate | Reduce logP via polar groups |

Methodological Guidance

Q. What analytical methods are critical for purity assessment?

- HPLC : Use C18 columns (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological assays .

- Residual Solvent Analysis : GC-MS to detect DMF or DCM traces (limit: <500 ppm per ICH Q3C) .

Q. How to design SAR studies for derivatives?

- Framework :

- Core Modifications : Replace benzofuran with indole or thiophene to assess ring flexibility.

- Substituent Effects : Systematically vary hydroxyethyl chain length (C2 vs. C3) and measure affinity shifts for primary targets .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results diverge for binding affinity?

- Root Causes :

- Solvent Effects : Implicit solvent models (e.g., PBS) may underestimate hydrophobic interactions.

- Protein Flexibility : Rigid docking ignores conformational changes (e.g., induced fit in kinase ATP pockets).

- Mitigation : Hybrid QM/MM simulations incorporating explicit water molecules and side-chain mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.